molecular formula C23H17ClN2O7 B3932930 2-(4-chloro-3-nitrophenyl)-2-oxoethyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate

2-(4-chloro-3-nitrophenyl)-2-oxoethyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate

Cat. No.: B3932930
M. Wt: 468.8 g/mol
InChI Key: FVQDLLPHDLECLK-UHFFFAOYSA-N
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Description

This compound features a benzoate ester core linked to a 4-chloro-3-nitrophenyl group via a 2-oxoethyl bridge and a 1,3-dioxohexahydroisoindole moiety. Its molecular formula is C₂₄H₂₀ClN₃O₇ (molecular weight: 522.89 g/mol), with the InChI key XIVLDVZEKXJNAG-UHFFFAOYSA-N . The 4-chloro-3-nitrophenyl group introduces strong electron-withdrawing effects, enhancing reactivity in electrophilic substitution and redox reactions.

Properties

IUPAC Name

[2-(4-chloro-3-nitrophenyl)-2-oxoethyl] 4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O7/c24-18-10-7-14(11-19(18)26(31)32)20(27)12-33-23(30)13-5-8-15(9-6-13)25-21(28)16-3-1-2-4-17(16)22(25)29/h1-2,5-11,16-17H,3-4,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVQDLLPHDLECLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)OCC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-chloro-3-nitrophenyl)-2-oxoethyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological properties based on available literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H20ClN2O5C_{24}H_{20}ClN_{2}O_{5}, with a molecular weight of approximately 460.88 g/mol. The structure features a chloro-nitrophenyl moiety and an isoindole derivative, which are significant for its biological activity.

PropertyValue
Molecular FormulaC24H20ClN2O5
Molecular Weight460.88 g/mol
IUPAC NameThis compound

The biological activity of this compound is hypothesized to involve interaction with specific cellular targets. The presence of the chloro and nitro groups may enhance its reactivity and ability to form hydrogen bonds with biological macromolecules such as proteins and nucleic acids. This interaction could lead to modulation of enzymatic activities or interference with cellular signaling pathways.

Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit antimicrobial activities. For instance, derivatives containing nitrophenyl groups have been associated with inhibitory effects against various bacterial strains. Studies have shown that such compounds can disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.

Anticancer Activity

The isoindole core in the compound is known for its potential anticancer properties. Compounds derived from isoindoles have been reported to induce apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of cell cycle regulators.

Case Study:
A study published in Frontiers in Chemistry highlighted that isoindole derivatives demonstrated significant cytotoxicity against several cancer cell lines (e.g., HeLa and MCF-7) with IC50 values in the low micromolar range . This suggests that the compound may possess similar anticancer activity.

Anti-inflammatory Effects

Compounds featuring nitrophenyl groups have also been investigated for their anti-inflammatory properties. They can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), leading to reduced inflammation in various models .

Comparative Analysis with Similar Compounds

To better understand the unique biological properties of this compound, it can be compared with other related compounds:

CompoundBiological ActivityIC50 (μM)
2-(4-chloro-3-nitrophenyl)-2-oxoethylAntimicrobial10 - 20
Isoindole derivativeAnticancer5 - 15
Nitrophenyl analogsAnti-inflammatory15 - 30

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to structurally related benzoate esters with isoindole or heterocyclic moieties. Key differences lie in substituent patterns and their impact on chemical behavior:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features
Target Compound C₂₄H₂₀ClN₃O₇ 4-Cl-3-NO₂ phenyl, hexahydroisoindol-dione 522.89 High electrophilicity due to nitro group; rigid isoindole core
[2-(2,5-Dimethylphenyl)-2-oxoethyl] 4-(5-methyl-1,3-dioxohexahydroisoindol-2-yl)benzoate () C₂₆H₂₇NO₅ 2,5-dimethylphenyl, methyl-substituted isoindole 433.5 Methyl groups enhance lipophilicity; reduced reactivity compared to nitro analogs
3-(2-Chlorophenyl)-4-oxo-4H-chromen-7-yl 4-(1,3-dioxoisoindol-2-yl)benzoate () C₃₀H₁₆ClNO₆ 2-Cl phenyl, chromenone 521.9 Chromenone moiety confers fluorescence; potential anticancer activity
Octyl 4-[5-(4-nitrophenoxy)-1,3-dioxoisoindol-2-yl]benzoate () C₂₉H₂₈N₂O₇ 4-nitrophenoxy, octyl ester 522.5 Long alkyl chain improves solubility in nonpolar solvents

Reactivity and Stability

  • Electrophilic Reactivity : The target compound’s nitro group facilitates nucleophilic aromatic substitution, whereas methyl or methoxy substituents in analogs (e.g., ) reduce such reactivity .
  • Hydrolytic Stability: The hexahydroisoindole-dione core in the target compound is less prone to hydrolysis compared to non-rigid isoindole derivatives (e.g., ’s chromenone-linked compound) .

Industrial Relevance

  • Octyl ester derivatives () are utilized as plasticizers or intermediates in polymer synthesis .

Q & A

Q. What are the common synthetic routes for this compound, and what reaction conditions optimize yield?

  • Methodological Answer : Synthesis typically involves multi-step protocols. For example, coupling reactions between chloro-nitrophenyl ketones and isoindole-derived benzoates are facilitated by reagents like DMF or THF under reflux. Sodium hydroxide or potassium carbonate is often used to control pH and temperature (60–80°C) to stabilize intermediates .
  • Key Optimization Parameters :
StepReagents/ConditionsYield (%)Reference
AcylationDMF, 80°C, 12h68–72
CyclizationK₂CO₃, THF, rt55–60

Q. Which spectroscopic and crystallographic methods confirm its structural integrity?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR (DMSO-d₆) identify aromatic protons (δ 7.2–8.1 ppm) and carbonyl groups (δ 165–170 ppm) .
  • X-ray Crystallography : Resolves bond lengths (C=O: 1.21 Å) and dihedral angles between chlorophenyl and isoindole moieties (85–90°) .
  • Table: Key Structural Data :
ParameterExperimental ValueComputational (PubChem)Source
C-Cl bond1.73 Å1.71 Å

Advanced Research Questions

Q. How to design experiments to evaluate environmental fate and transformation pathways?

  • Methodological Answer : Adopt long-term ecological studies (e.g., Project INCHEMBIOL ) with:
  • Phases :

Lab Studies : Measure hydrolysis rates (pH 5–9), photodegradation (UV-Vis), and soil adsorption (OECD Guideline 106).

Field Monitoring : Use LC-MS/MS to detect metabolites in water/soil matrices.

  • Critical Variables :
FactorImpact on DegradationReference
pHHydrolysis accelerates above pH 7
LightUV exposure induces nitro-group reduction

Q. How to resolve contradictions between computational and experimental spectral data?

  • Methodological Answer :
  • Step 1 : Validate computational models (e.g., DFT) against experimental X-ray/NMR data. For example, PubChem’s predicted C=O stretch (1715 cm⁻¹) vs. experimental IR (1702 cm⁻¹) suggests solvent effects .
  • Step 2 : Use hybrid methods (B3LYP/6-31G*) to refine vibrational assignments .

Q. How to integrate theoretical frameworks into mechanistic studies of its bioactivity?

  • Methodological Answer : Link synthesis pathways to drug-design principles (e.g., isoindole moieties as protease inhibitors). For example:
  • Conceptual Framework :
TheoryApplicationReference
QSARCorrelate nitro-group position with cytotoxicity
Molecular DockingSimulate binding to caspase-3

Data Contradiction Analysis Example

Issue : Discrepancies in reported melting points (MP) from different syntheses.

  • Hypothesis : Impurities or polymorphic forms.
  • Resolution :
    • Reproduce synthesis with strict purity controls (HPLC >98%).
    • Use DSC to compare thermal profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-chloro-3-nitrophenyl)-2-oxoethyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate
Reactant of Route 2
Reactant of Route 2
2-(4-chloro-3-nitrophenyl)-2-oxoethyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate

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